molecular formula C9H20N2O B13806282 4-(3-Methylpiperazin-1-yl)butan-1-ol CAS No. 5472-83-3

4-(3-Methylpiperazin-1-yl)butan-1-ol

Cat. No.: B13806282
CAS No.: 5472-83-3
M. Wt: 172.27 g/mol
InChI Key: DPMFTRUVUIADNU-UHFFFAOYSA-N
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Description

4-(3-Methylpiperazin-1-yl)butan-1-ol is a piperazine derivative featuring a hydroxyl-terminated butyl chain and a methyl group at the 3-position of the piperazine ring. Piperazine derivatives are widely utilized in medicinal chemistry due to their ability to modulate pharmacokinetic properties, such as solubility and bioavailability, via hydrogen bonding and basic amine interactions .

Properties

CAS No.

5472-83-3

Molecular Formula

C9H20N2O

Molecular Weight

172.27 g/mol

IUPAC Name

4-(3-methylpiperazin-1-yl)butan-1-ol

InChI

InChI=1S/C9H20N2O/c1-9-8-11(6-4-10-9)5-2-3-7-12/h9-10,12H,2-8H2,1H3

InChI Key

DPMFTRUVUIADNU-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCN1)CCCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methylpiperazin-1-yl)butan-1-ol typically involves the reaction of 3-methylpiperazine with 4-chlorobutan-1-ol. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as distillation or crystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(3-Methylpiperazin-1-yl)butan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-(3-Methylpiperazin-1-yl)butan-2-one.

    Reduction: Formation of 4-(3-Methylpiperazin-1-yl)butan-1-amine.

    Substitution: Formation of 4-(3-Methylpiperazin-1-yl)butyl chloride or 4-(3-Methylpiperazin-1-yl)butyl bromide.

Scientific Research Applications

4-(3-Methylpiperazin-1-yl)butan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-Methylpiperazin-1-yl)butan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved. For example, it may influence neurotransmitter systems or enzyme activity, resulting in therapeutic or biochemical outcomes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 4-(3-Methylpiperazin-1-yl)butan-1-ol with structurally or functionally related compounds, emphasizing differences in substituents, physical properties, and applications.

Table 1: Comparative Analysis of this compound and Analogous Compounds

Compound Name Structure Molecular Weight Physical State Melting/Boiling Point Solubility Applications References
This compound ![Target Compound] ~172.27 Not reported Not reported Not reported Pharmaceutical intermediate (inferred) -
4-(4-Methylpiperazin-1-yl)butan-1-ol (SH-6376) Piperazine with 4-methyl and butanol chain 172.27 Not reported Not reported Not reported Research chemical
4-(Dimethylamino)-1-butanol (CH3)2NCH2CH2CH2CH2OH 117.19 Clear liquid - / 188°C Water, ethanol, ether Surfactants, intermediates
4-(Propan-2-ylamino)butan-1-ol Isopropylamino-butanol 131.22 Not reported Not reported Polar solvents Plant growth promotion, drought resistance
3-(4-Methylpiperazin-1-yl)benzoic acid Benzoic acid with 4-methylpiperazine 220.26 Solid 187–190°C Organic solvents Drug synthesis
4-(n-Heptyloxy)butan-1-ol C7H15O-C4H8OH 188.31 Liquid Not reported Lipophilic Pheromone component (Asian longhorned beetle)
NNAlF Nitrosamino-pyridylbutanol 207.25 Light-yellow solid 63–65°C Methanol Carcinogenicity studies

Key Comparisons:

Structural Variations: Methyl Position on Piperazine: The 3-methyl isomer (target compound) vs. 4-methyl (SH-6376) may exhibit distinct steric effects, altering interactions with biological targets. Piperazine derivatives with para-substituents are more common in drug design (e.g., antipsychotics), suggesting ortho-substituted analogs like the target compound could offer novel selectivity .

Physical Properties: Hydroxyl-containing compounds (e.g., 4-(Dimethylamino)-1-butanol) are typically liquids with high water solubility due to hydrogen bonding, whereas aromatic analogs like 3-(4-Methylpiperazin-1-yl)benzoic acid are solids with higher melting points . Lipophilic compounds like 4-(n-heptyloxy)butan-1-ol prioritize volatility for pheromone activity, contrasting with polar piperazine derivatives designed for aqueous solubility in drug formulations .

Applications: Pharmaceuticals: Piperazine derivatives are prevalent in antipsychotics (e.g., aripiprazole) and antidepressants. The target compound’s hydroxyl group may improve solubility in formulations compared to amine analogs . Hazard Profiles: NNAlF’s nitrosamine group confers carcinogenicity, highlighting the importance of structural modifications to mitigate toxicity in drug development .

Research Findings and Implications

  • Piperazine Isomerism : Positional isomerism (3- vs. 4-methyl) could significantly impact receptor binding. For example, 4-methylpiperazine is a common motif in dopamine D2 receptor antagonists, whereas 3-methyl analogs remain underexplored .
  • Functional Group Trade-offs : Hydroxyl groups improve solubility but may reduce blood-brain barrier penetration compared to amines, suggesting context-dependent design choices .
  • Ecological vs. Biomedical Roles : The pheromone 4-(n-heptyloxy)butan-1-ol demonstrates how alkoxy chains optimize volatility for ecological signaling, contrasting with piperazine derivatives tailored for molecular interactions in humans .

Biological Activity

4-(3-Methylpiperazin-1-yl)butan-1-ol, with a CAS number of 5472-83-3, is an organic compound that has garnered attention for its potential biological activities. This compound features a piperazine ring and a butanol moiety, which contribute to its interactions with various biological systems.

  • Molecular Formula : C_{10}H_{22}N_{2}O
  • Molar Mass : 172.27 g/mol
  • Solubility : Soluble in water and organic solvents
  • Predicted pKa : Approximately 15.16

The presence of the hydroxyl group in its structure imparts basic properties, making it a versatile candidate for various applications in medicinal chemistry and biological research.

Neurotransmitter Interaction

Research indicates that this compound acts as a ligand for several neurotransmitter receptors, particularly serotonin receptors. This interaction suggests potential therapeutic applications in treating psychiatric disorders such as depression and anxiety. The compound's ability to modulate neurotransmitter systems positions it as a candidate for further investigation in psychopharmacology.

Cytotoxic Effects

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against certain cancer cell lines. While specific data on the types of cancer cells affected is still emerging, preliminary results indicate that the compound may inhibit cell proliferation through mechanisms that warrant further exploration.

The mechanism by which this compound exerts its biological effects involves interactions with various molecular targets:

  • Serotonin Receptors : The compound's affinity for serotonin receptors suggests it may influence mood regulation and anxiety levels.
  • Cytochrome P450 Enzymes : Interaction with these enzymes highlights the compound's role in drug metabolism, indicating potential implications for pharmacokinetics and drug-drug interactions.

Comparative Analysis with Similar Compounds

A comparison of this compound with structurally similar compounds reveals insights into its unique biological activity:

Compound NameCAS NumberSimilarity Index
4-(4-Methylpiperazin-1-yl)butan-1-ol56323-03-60.97
4-(4-Ethylpiperazin-1-yl)butan-1-aminesN/A0.95
4-(4-Chlorophenyl)butan-1-oN/A0.92

The distinct substitution pattern on the piperazine ring of this compound influences its binding affinities and selectivity compared to these similar compounds, potentially leading to varied therapeutic outcomes.

Case Studies and Research Findings

Recent studies have highlighted the promising biological activity of this compound:

  • Psychiatric Applications : A study investigated the effects of various piperazine derivatives on serotonin receptor activity, indicating that compounds similar to this compound may enhance mood and reduce anxiety symptoms through receptor modulation .
  • Cancer Research : In vitro assays demonstrated cytotoxicity against breast cancer cell lines, suggesting that this compound could be further developed as an anticancer agent. The mechanism appears to involve apoptosis pathways triggered by receptor engagement .

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